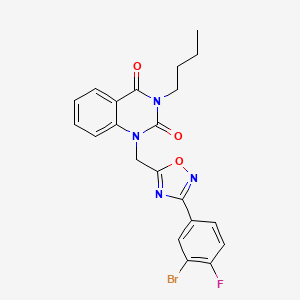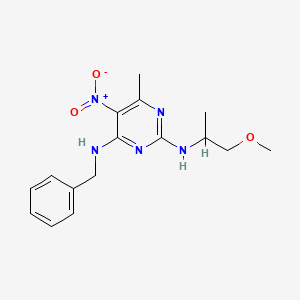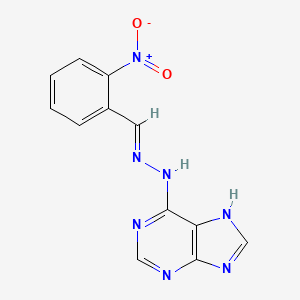
(E)-6-(2-(2-nitrobenzylidene)hydrazinyl)-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (E)-6-(2-(2-nitrobenzylidene)hydrazinyl)-9H-purine is a hydrazino Schiff base derivative, which is a class of compounds known for their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with structural variations have been synthesized and studied for their potential biological applications. For instance, a related compound with antifungal activity has been synthesized and characterized in paper , while another analogue with antirhinovirus activity is discussed in paper . These studies suggest that the compound may also possess interesting biological properties worth investigating.
Synthesis Analysis
The synthesis of related hydrazino Schiff base compounds involves the reaction of hydrazine derivatives with aldehydes to form the Schiff base linkage. In paper , the synthesis is described as being followed by spectroscopic characterization, which includes techniques such as FT-IR, Raman, 1H and 13C-NMR, and UV–Vis studies. These methods are essential for confirming the structure of the synthesized compound and for understanding its electronic properties.
Molecular Structure Analysis
The molecular structure of hydrazino Schiff base compounds is typically characterized using a combination of experimental techniques and theoretical calculations. In paper , density functional theory (DFT) calculations were used to predict the electronic structure and were compared with experimental data to validate the results. The good correlation between experimental and theoretical IR frequencies indicates the reliability of the DFT approach in studying such compounds.
Chemical Reactions Analysis
While the specific chemical reactions of (E)-6-(2-(2-nitrobenzylidene)hydrazinyl)-9H-purine are not detailed in the provided papers, the general reactivity of hydrazino Schiff bases can be inferred. These compounds often exhibit reactivity due to the presence of the azomethine (C=N) bond, which can participate in various chemical transformations. The molecular electrostatic potential (MEP) map calculated in paper can be used to predict the reactive sites on the molecule, which is valuable for understanding its chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazino Schiff base compounds are closely related to their molecular structure. Theoretical studies, such as those reported in paper , provide insights into properties like atomic charges, reactivity descriptors, and charge transfer within the molecule. The antifungal activity of the compound in paper and the antirhinovirus activity of the analogue in paper suggest that these compounds may interact with biological targets in a specific manner, which is often a result of their unique physical and chemical properties.
Aplicaciones Científicas De Investigación
Benzodiazepine Receptor Binding Activity
(E)-6-(2-(2-nitrobenzylidene)hydrazinyl)-9H-purine is related to compounds studied for their binding activity on benzodiazepine receptors. A study involving 6-substituted-9-(3-formamidobenzyl)purines, closely related to the compound , showed that these purines retained potent benzodiazepine receptor binding properties. This property is significant in the context of potential therapeutic applications related to the central nervous system (Kelley et al., 1991).
Antiviral Properties
Another area of application is in antiviral research. Related compounds, specifically 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines, have been synthesized and tested for antirhinovirus activity. This suggests that similar compounds like (E)-6-(2-(2-nitrobenzylidene)hydrazinyl)-9H-purine might be explored for their potential antiviral properties (Kelley, Linn, & Selway, 1989).
Antiproliferative and Cytotoxic Activity
The compound could also be investigated for its antiproliferative and cytotoxic activity. Research on 9-substituted (pyrazol-5-yl)methyl- or (2-pyrazolin-5-yl)methyl-9H-purines, which share a structural similarity, showed moderate antiproliferative activity. This implies potential applications in cancer research, particularly in the investigation of new antiproliferative agents (Thalassitis et al., 2014).
Antitoxoplasmic Activity
Research has also been conducted on the antitoxoplasmic effects of 6-substituted 9-β-d-ribofuranosylpurines, to which (E)-6-(2-(2-nitrobenzylidene)hydrazinyl)-9H-purine is structurally related. Such compounds have shown promising results as antitoxoplasmic agents, indicating a potential application of the compound in the treatment of toxoplasmosis (el Kouni et al., 1999).
Anti-Corrosive Properties
An aromatic hydrazone derivative, (E)-1-(3-nitrobenzylidene)-2-(p-tolyl)hydrazine, closely related to the compound , has been studied for its anti-corrosive properties. This suggests potential applications of (E)-6-(2-(2-nitrobenzylidene)hydrazinyl)-9H-purine in materials science, particularly in corrosion inhibition (Chafai et al., 2019).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(E)-(2-nitrophenyl)methylideneamino]-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N7O2/c20-19(21)9-4-2-1-3-8(9)5-17-18-12-10-11(14-6-13-10)15-7-16-12/h1-7H,(H2,13,14,15,16,18)/b17-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGRUWAEOPZRQB-YAXRCOADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NC=NC3=C2NC=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=NC=NC3=C2NC=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-6-(2-(2-nitrobenzylidene)hydrazinyl)-9H-purine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

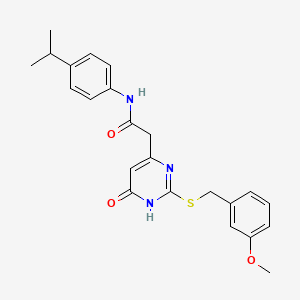

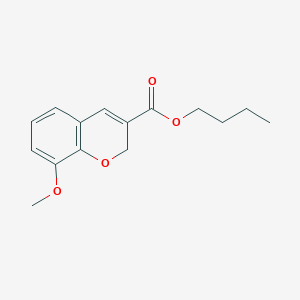
![1'-Isopropyl-7-methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2543592.png)
![Ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B2543593.png)
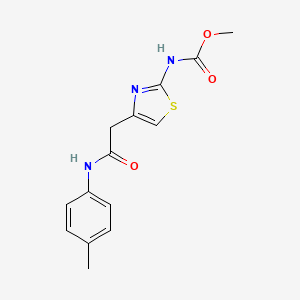
![N-[(2-chlorophenyl)methyl]-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2543595.png)
![N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2543597.png)
![1-(3,4-Dimethylphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2543598.png)
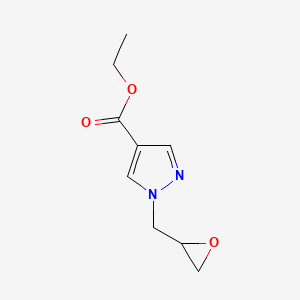
![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2543602.png)
